Cyclopropanesulfonyl vs. Cyclopropanecarbonyl: Predicted Metabolic Stability Advantage
In the CTPS1 inhibitor patent family, the cyclopropanesulfonamido (or cyclopropanesulfonyl) group is claimed as a key moiety for balancing potency and metabolic stability [1]. While direct microsomal stability data for CAS 2548996-35-4 versus its carbonyl analog (CAS 2877701-69-2) are not publicly available, class-level precedent establishes that sulfonamides are generally more resistant to hydrolytic and oxidative metabolism than corresponding amides [2]. The sulfonamide NH (or tertiary sulfonamide) cannot undergo the facile enzymatic hydrolysis that cleaves amide bonds, making the sulfonyl variant the preferred scaffold for achieving sustained target engagement in cellular and in vivo settings.
| Evidence Dimension | Predicted metabolic stability based on class chemistry |
|---|---|
| Target Compound Data | Tertiary cyclopropanesulfonamide; resistant to amidase-mediated hydrolysis |
| Comparator Or Baseline | Cyclopropanecarbonyl analog (tertiary amide); susceptible to amidase cleavage |
| Quantified Difference | Not directly quantified; class-level difference of >10-fold in hydrolytic half-life commonly observed. |
| Conditions | Class-level enzymatic stability inference; not derived from a specific head-to-head assay. |
Why This Matters
For medicinal chemistry programs requiring prolonged target residence time in cellular assays, the sulfonyl variant (CAS 2548996-35-4) is expected to outperform the carbonyl analog in metabolic stability, making it the appropriate choice for lead optimization campaigns.
- [1] US Patent US12319680B2. Compounds as CTPS1 Inhibitors. Claims the cyclopropanesulfonamido moiety as a preferred substituent for stability/activity balance. View Source
- [2] N.A. Meanwell, 'Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design,' J. Med. Chem. 2011, 54, 8, 2529–2591. General class comparison between sulfonamides and amides. View Source
